![molecular formula C15H12FN3O4S2 B2878296 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 864976-43-2](/img/structure/B2878296.png)
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . These compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . The antibacterial activity of the newly synthesized triazole derivatives were also studied against different bacteria .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol-2(3H)-one derivatives involve 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .
Aplicaciones Científicas De Investigación
Anti-Infective and Antimicrobial Applications
Thiazolides, including derivatives similar to the specified compound, show a broad spectrum of activities against various pathogens. For instance, thiazolides are effective against viruses, bacteria, intracellular, and extracellular protozoan parasites, and even proliferating mammalian cells. They exhibit multiple mechanisms of action, including the inhibition of specific enzymes in pathogens, triggering apoptosis in mammalian cells, and potentially interacting with intracellular targets like nitroreductases in parasites such as Giardia lamblia (Hemphill, Müller, & Müller, 2012; Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).
Antiproliferative and Antioxidant Activities
Some derivatives are investigated for their antiproliferative activity against human cancer cells and their antioxidant capacity. For example, benzimidazole/benzothiazole-2-carboxamides have shown promising antiproliferative activity and significant antioxidant potential, offering a basis for developing efficient antioxidants and systems with antiproliferative activity (Cindrić et al., 2019).
Applications in Organic Semiconductors
Derivatives of thiazole and related compounds find applications in the development of organic semiconductors. For instance, benzo[d][1,2,3]thiadiazole derivatives have been employed in creating high-performance optoelectronic semiconductors, demonstrating the versatility of thiazole compounds in materials science (Chen et al., 2016).
Receptor Studies and Radiotracer Development
Fluorinated derivatives of certain thiazole compounds have been synthesized for use as PET radiotracers, facilitating the study of receptor distributions in the brain. This application underscores the potential of thiazole derivatives in neuroscience and pharmacological research (Katoch-Rouse & Horti, 2003).
Direcciones Futuras
The development of novel chemotherapeutics, which selectively acts on the target without the side effects, has become a primary objective of medicinal chemists . The search for new anticancer agents which can selectively target the tumor cells is today’s target of cancer therapy and is a never-ending process .
Propiedades
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S2/c1-23-7-6-18-10-3-2-9(16)8-12(10)25-15(18)17-14(20)11-4-5-13(24-11)19(21)22/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDESPKSUJOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methoxyethyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)

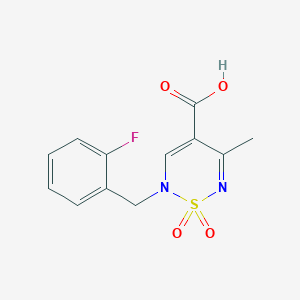
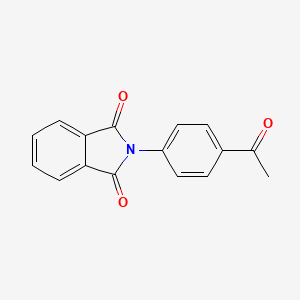
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)

![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)
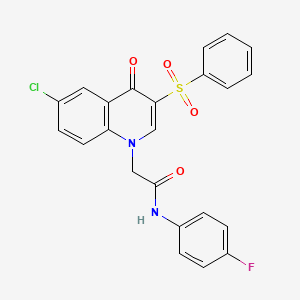
![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)
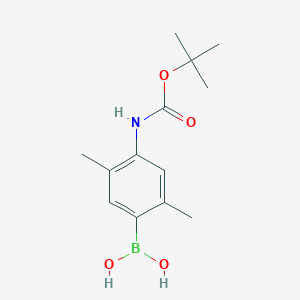
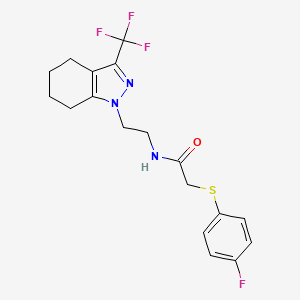
![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)